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The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to
global health, compelling the reintroduction of colistin, a last-resort antibiotic. However, the
increasing incidence of colistin resistance necessitates novel therapeutic strategies. One
promising approach is the use of antibiotic adjuvants, compounds that potentiate the efficacy of
existing antibiotics. This technical guide provides an in-depth overview of the discovery,
synthesis, and mechanism of action of a novel colistin adjuvant, BBN149, identified through
virtual screening, and also touches upon another significant adjuvant, IMD-0354.

Discovery of BBN149: A Virtual Screening Approach

The primary mechanism of colistin resistance in pathogens like Pseudomonas aeruginosa
involves the modification of the lipid A moiety of lipopolysaccharide (LPS) through the addition
of L-aminoarabinose (L-Ara4N).[1][2][3] This modification is catalyzed by the enzyme ArnT, an
undecaprenyl phosphate-a-L-Ara4N arabinosyl transferase. The addition of the positively
charged L-Ara4N reduces the net negative charge of the bacterial outer membrane, thereby
decreasing its affinity for the cationic colistin.[1][2][3]

BBN149, a diterpene isolated from the leaves of Fabiana densa var. ramulosa, was identified
as a potential ArnT inhibitor through a docking-based virtual screening of an in-house library of
natural products.[1][4][5] The crystal structure of ArnT was utilized to predict the binding of
small molecules to its catalytic site, leading to the identification of BBN149 as a promising
candidate.[1][3][4][5]
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Synthesis of Colistin Adjuvants
Semi-Synthesis of BBN149 Analogues

The chemical synthesis of BBN149, with its complex diterpene scaffold, is challenging.
However, researchers have developed semi-synthetic routes to produce analogues of BBN149
to explore structure-activity relationships (SAR).[6][7] The general approach involves the
chemical modification of related natural products. For instance, treatment of steviol aglycone
with a strong mineral acid can induce a Wagner—Meerwein rearrangement to form the ent-
beyerane skeleton of BBN149.[6] Subsequent chemical modifications at various positions of
the diterpene scaffold allow for the generation of a library of analogues for biological evaluation.

[6][7]

Synthesis of IMD-0354

IMD-0354, another potent colistin adjuvant, is a synthetic molecule. Its synthesis involves the
amidation of a substituted salicylic acid with a substituted aniline.[8] This straightforward
synthesis allows for the generation of a diverse library of analogues by varying the substituents
on both aromatic rings, facilitating extensive SAR studies.[9][10]

Mechanism of Action: Overcoming Colistin
Resistance

Colistin exerts its bactericidal effect by binding to the negatively charged lipid A component of
LPS in the outer membrane of Gram-negative bacteria. This interaction displaces divalent
cations (Mg2* and Caz*), disrupting the membrane integrity and leading to cell death.[2][11][12]

Resistance arises from the modification of lipid A, primarily through the addition of L-Ara4N by
ArnT, which reduces the electrostatic attraction between colistin and the bacterial surface.[1][2]
[3] BBN149 acts as a colistin adjuvant by partially inhibiting the function of ArnT.[1][2][3][4][13]
By interfering with the aminoarabinosylation of lipid A, BBN149 helps to restore the negative
charge of the outer membrane, thereby re-sensitizing resistant bacteria to colistin.[1][2][4] Mass
spectrometry analysis of lipid A from bacteria treated with BBN149 shows a reduction in the
levels of aminoarabinosylated lipid A species, confirming this mechanism of action.[1][2][4][13]

Quantitative Data
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The efficacy of colistin adjuvants is quantified by measuring the reduction in the Minimum
Inhibitory Concentration (MIC) of colistin in their presence.

Table 1: In Vitro Activity of BBN149 in Combination with
Colistin

Colistin MIC with o
Fold Reduction in

Bacterial Strain Colistin MIC (mg/L) 30 pM BBN149 e
(mglL)

P. aeruginosa PA14

64 8 8
colR 5
P. aeruginosa KK27

128 8 16
colR 6
P. aeruginosa ND76 64 16 4
K. pneumoniae

64 4 16
KKBO-1
K. pneumoniae KPB-3 32 4 8

Data sourced from Ghirga et al., 2020.[4][14]

Table 2: In Vitro Activity of IMD-0354 in Combination with
Colistin

Colistin MIC with 5

. . Colistin MIC Fold Reduction in
Bacterial Strain MM IMD-0354
(ng/mL) MIC
(ng/mL)
A. baumannii 4106 2048 2 1024
K. pneumoniae B9 512 0.5 1024

Data sourced from Barker et al., 2019 and Koller et al., 2024.[15][16]

Table 3: Cytotoxicity of BBN149
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BBN149 Concentration

Cell Line Cell Viability (%) after 18h
("L

16HBE (Bronchial Epithelial) 31.25 ~95

16HBE (Bronchial Epithelial) 62.5 ~90

16HBE (Bronchial Epithelial) 125 ~85

Data sourced from Ghirga et al., 2020.[2][5]

Experimental Protocols
Virtual Screening for ArnT Inhibitors

Protein Preparation: Obtain the crystal structure of ArnT. Prepare the protein for docking by
removing water molecules, adding hydrogen atoms, and assigning appropriate protonation
states to the residues.

Ligand Library Preparation: Prepare a 3D structure library of natural products or other
chemical compounds. Assign correct ionization states and generate conformers for each
ligand.

Molecular Docking: Use a docking program (e.g., FRED) to dock the ligand library into the
catalytic site of ArnT. The docking process should predict the binding pose and score the
interaction of each ligand with the protein.

Hit Selection: Analyze the docking results and select the top-scoring compounds for further
experimental validation. Consider factors such as binding energy, interaction with key
residues, and chemical diversity.[4]

Minimum Inhibitory Concentration (MIC) Assay

o Bacterial Culture: Culture the bacterial strains in Mueller-Hinton (MH) broth overnight.

» Inoculum Preparation: Dilute the overnight culture to a concentration of approximately 5 x

10> CFU/mL in fresh MH broth.
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Assay Setup: In a 96-well microtiter plate, prepare serial two-fold dilutions of colistin in MH
broth. For the adjuvant testing, add a fixed concentration of the adjuvant (e.g., 30 uM
BBN149) to each well containing the colistin dilutions.

Inoculation: Inoculate each well with the prepared bacterial suspension. Include control wells
with bacteria only, bacteria with adjuvant only, and broth only.

Incubation: Incubate the plate at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of colistin that completely inhibits
visible bacterial growth.[4]

Analysis of Lipid A by MALDI-TOF Mass Spectrometry

Lipid A Extraction: Grow bacterial cultures to the mid-logarithmic phase. Harvest the cells by
centrifugation. Extract lipid A from the cell pellets using a suitable method, such as the
ammonium hydroxide/isobutyric acid hydrolysis method.

Sample Preparation for MALDI-TOF: Dissolve the extracted lipid A in a chloroform:methanol
mixture.

Matrix Preparation: Prepare a solution of a suitable matrix, such as 5-chloro-2-
mercaptobenzothiazole (CMBT), in a chloroform:methanol:water mixture.

Spotting: Mix the lipid A sample with the matrix solution and spot the mixture onto a MALDI
target plate. Allow the spot to air dry.

Mass Spectrometry Analysis: Analyze the samples using a MALDI-TOF mass spectrometer
in the negative-ion linear mode. The resulting mass spectrum will show peaks corresponding
to different lipid A species.

Data Analysis: Compare the mass spectra of lipid A from untreated and adjuvant-treated
bacteria to identify changes in the lipid A modification profile.[1][11][12][17]
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Caption: Mechanism of colistin resistance and the inhibitory action of the BBN149 adjuvant.
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Caption: Experimental workflow for the discovery and validation of colistin adjuvants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12422792?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

